![molecular formula C10H6ClN3O3 B060430 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine CAS No. 175135-50-9](/img/structure/B60430.png)
2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine” are not explicitly mentioned in the search results .Scientific Research Applications
Construction of Imidazo[4,5-b]pyridine Skeleton
This compound is used in the synthesis of an Imidazo[4,5-b]pyridine skeleton . This process involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes . The resulting functionalized imidazo[4,5-b]pyridines are obtained with only one chromatographic purification step .
Synthesis of Trisubstituted Pyrrolo[1,2-a]pyrazines
“2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine” is used in the synthesis of trisubstituted pyrrolo[1,2-a]pyrazines . This process involves a one-pot cascade and metal-free reaction .
Production of Nonbenzodiazepine Anticonvulsants and Anxiolytics
Imidazo[4,5-b]pyridines, which can be synthesized using “2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine”, have been reported as nonbenzodiazepine anticonvulsants and anxiolytics .
Synthesis of Cardiotonic Agents
The compound is used in the synthesis of cardiotonic agents . An example is the imidazo[4,5-b]pyridine-based drug, sulmazole .
Applications in Organometallic Chemistry and Material Science
Imidazo[4,5-b]pyridines, which can be synthesized using “2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine”, possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and material science .
Safety and Hazards
properties
IUPAC Name |
2-(2-chloropyridin-3-yl)oxy-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-8(4-2-5-12-9)17-10-7(14(15)16)3-1-6-13-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCYWUKMLLWUAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(N=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379182 |
Source
|
Record name | 2-[(2-chloro-3-pyridyl)oxy]-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine | |
CAS RN |
175135-50-9 |
Source
|
Record name | 2-Chloro-3-[(3-nitro-2-pyridinyl)oxy]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-chloro-3-pyridyl)oxy]-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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